6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid is a quinoline derivative with potential applications in various fields of scientific research. Quinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.
Scientific Research Applications
6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
Oxolinic Acid: Another quinoline derivative with antimicrobial properties.
Quinolinyl-pyrazoles: These compounds have been synthesized and studied for their pharmacological activities.
Uniqueness
6-Methoxy-7-((4-methoxybenzyl)oxy)quinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of methoxy and carboxylic acid groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-methoxy-7-[(4-methoxyphenyl)methoxy]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c1-23-15-5-3-12(4-6-15)11-25-18-9-16-13(8-17(18)24-2)7-14(10-20-16)19(21)22/h3-10H,11H2,1-2H3,(H,21,22) |
InChI Key |
YFLLKJPWTRBGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.